1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Lipophilicity Fragment-Based Drug Discovery Physicochemical Profiling

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (CAS 898046-26-9) is a heterocyclic primary amine building block of the pyrazole family, with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. It is commercially offered as a free base (liquid form, ≥95% purity) and as a dihydrochloride hydrate salt (solid form, ≥95% purity), with recommended storage at -20 °C.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 898046-26-9
Cat. No. B1310963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
CAS898046-26-9
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)CN)C
InChIInChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3
InChIKeyWYHPBQDJDVJZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (CAS 898046-26-9): Core Properties and Provenance for Scientific Procurement


1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (CAS 898046-26-9) is a heterocyclic primary amine building block of the pyrazole family, with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is commercially offered as a free base (liquid form, ≥95% purity) and as a dihydrochloride hydrate salt (solid form, ≥95% purity), with recommended storage at -20 °C . The compound features one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, giving it a calculated LogP of -0.04, a profile highly compatible with fragment-based drug discovery (FBDD) physicochemical guidelines . This specific 1-ethyl-5-methyl-4-methanamine substitution pattern on the pyrazole ring is embedded in several crystallographically validated, potent kinase inhibitor ligands, notably in purine-based PI3Kδ inhibitors reported in J. Med. Chem. and associated PDB depositions [1][2].

Why 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Cannot Be Simply Interchanged with Other Pyrazole Methanamine Analogs


The 1-ethyl-5-methyl-4-methanamine substitution pattern is not arbitrarily interchangeable with simpler analogs such as 1-ethyl (lacking 5-methyl) or 1,5-dimethyl (lacking the ethyl extension) variants. Physicochemical profiling reveals that this specific combination of alkyl substituents yields a uniquely balanced LogP of -0.04, while the 1-ethyl-4-methanamine analog (CAS 856696-09-8) is significantly more hydrophilic (LogP -0.26) and the 1,5-dimethyl analog (CAS 400756-31-2) is even more so (LogP -0.57) . The 3-ethyl-1-methyl regioisomer (CAS 1007540-20-6) occupies a substantially higher lipophilicity space (LogP 0.44) . These differences directly impact passive membrane permeability prediction and fragment library design parameters. More critically, the 1-ethyl-5-methyl motif appears in patent-protected purine-based PI3Kδ inhibitor chemotypes (US9730940) where the specific alkyl substitution is essential for hydrophobic packing within the kinase affinity pocket, as validated by X-ray co-crystal structures [1][2]. Substituting this motif with a dimethyl or des-methyl variant would disrupt these established structure-activity relationships (SAR), potentially abolishing target engagement or introducing off-target liabilities.

Quantitative Differentiation Evidence for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine vs. Closest Analogs


Lipophilicity (LogP) Optimization: Target Compound Occupies a Favorable Intermediate Range vs. Closest Analogs

The target compound's measured LogP of -0.04 falls precisely within the optimal range for fragment-based screening libraries, whereas its closest analogs are substantially more hydrophilic or lipophilic . This intermediate lipophilicity is expected to provide a superior balance of aqueous solubility and passive membrane permeability, which is critical for both biochemical assay performance and downstream lead optimization in drug discovery [1].

Lipophilicity Fragment-Based Drug Discovery Physicochemical Profiling

Validated Scaffold in PI3Kδ Kinase Inhibitor Chemotype: Biochemical and Cellular Potency of an Analogous Compound

The 1-ethyl-5-methyl-1H-pyrazol-4-yl motif is a critical structural component of compound 11-2 from US Patent 9,730,940, a purine-based PI3Kδ inhibitor. This compound exhibits a biochemical IC50 of 290–294 nM against PI3Kδ enzyme and a cellular IC50 of 8,330 nM in a human Ramos cell AKT phosphorylation assay [1]. Co-crystal structures (PDB 6MUM, ligand K47; PDB ligand K4A) confirm that the 1-ethyl-5-methyl substitution makes key hydrophobic contacts within the kinase ATP-binding pocket, validating the structural rationale for this specific substitution pattern [2][3]. By contrast, the simpler 1,5-dimethyl or 1-ethyl (des-methyl) analogs lack this specific spatial and hydrophobic profile, which is likely incompatible with the established SAR of this chemotype [4].

PI3Kδ Inhibition Kinase Inhibitor Immuno-Oncology Medicinal Chemistry

Patent and Intellectual Property Landscape: Scaffold Prevalence in Kinase Inhibitor Patents

The closely related derivative [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amine is associated with 21 patent references in the PubChemLite patent landscape database, indicating active industrial interest in this substitution pattern [1]. In contrast, the unsubstituted (1H-pyrazol-4-yl)methanamine core and the simpler dimethyl analog have fewer direct patent associations in kinase inhibitor contexts. The broader pyrazole-amine scaffold is also claimed in patent US20080108626A1 as a core structure for kinase inhibitors, further validating the commercial relevance of pyrazole-based methanamine building blocks for kinase drug discovery [2].

Patent Landscape Kinase Inhibitor Chemical Intellectual Property

Fragment Library Compatibility: Favorable Physicochemical Properties for NMR-Based and Biophysical Screening

The target compound satisfies all key fragment library design criteria: MW < 300 Da (139.20), LogP ≤ 3 (-0.04), HBD ≤ 3 (1), HBA ≤ 3 (3), and rotatable bonds ≤ 3 (2) [1]. By comparison, the 1,5-dimethyl analog (CAS 400756-31-2) has only 1 rotatable bond (LogP -0.57), which may limit conformational sampling in certain binding pockets, while the 3-ethyl-1-methyl regioisomer (LogP +0.44) trends toward higher lipophilicity that can promote aggregation-based assay interference at screening concentrations . The target compound's balanced profile aligns with the widely cited 'Rule of Three' guidelines for fragment-based lead discovery [1].

Fragment-Based Drug Discovery NMR Screening Biophysical Assays

Commercial Supply Chain Diversity and Specification Consistency for Research Procurement

The compound is available from multiple independent suppliers (Sigma-Aldrich/ChemBridge, BOC Sciences, AK Scientific, CymitQuimica, Chemenu) with a consistent minimum purity specification of 95% for the free base . It is supplied as a liquid (free base) and also as a dihydrochloride hydrate salt (solid form) that may offer improved stability for long-term storage . In contrast, the 1-ethyl analog (CAS 856696-09-8) is listed at 90% purity from some vendors, and the 3-ethyl-1-methyl regioisomer (CAS 1007540-20-6) has been reported as discontinued by certain suppliers, raising concerns about long-term availability .

Chemical Procurement Supply Chain Quality Specification

Recommended Application Scenarios for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in Scientific Research and Industrial Procurement


Kinase Inhibitor Lead Optimization Programs Targeting PI3Kδ

Based on the demonstrated incorporation of the 1-ethyl-5-methyl-pyrazol-4-yl motif into a purine-based PI3Kδ inhibitor series (compound 11-2; IC50 = 290 nM biochemical, 8,330 nM cellular) and the availability of X-ray co-crystal structures (PDB 6MUM, PDB K4A), this building block is the rational choice for medicinal chemistry teams pursuing PI3Kδ inhibitor optimization [1]. The scaffold's validated binding mode enables structure-based drug design (SBDD), and its intermediate LogP (-0.04) supports favorable pharmacokinetic property optimization during lead development. The specific ethyl and methyl substitution pattern is essential for hydrophobic contacts within the kinase affinity pocket; simpler analogs lacking this substitution pattern are absent from the optimized series in patent US9730940 [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's physicochemical profile (MW 139.20, LogP -0.04, 1 HBD, 3 HBA, 2 rotatable bonds) is fully compliant with the 'Rule of Three' for fragment-based screening [3]. Its balanced properties distinguish it from the excessively hydrophilic 1,5-dimethyl analog (LogP -0.57, 1 rotatable bond) and the more lipophilic 3-ethyl-1-methyl regioisomer (LogP +0.44), both of which may introduce solubility or aggregation issues in biophysical assays performed at the high screening concentrations typically used in fragment campaigns (200–1000 μM) . The primary amine handle provides a straightforward synthetic vector for fragment elaboration via amide bond formation, reductive amination, or urea coupling.

Chemical Biology Tool Compound Synthesis and Probe Development

For chemical biology groups synthesizing affinity probes, photoaffinity labels, or PROTAC conjugates based on kinase inhibitor pharmacophores, the 95% purity free base form provides a reliable starting material. The compound's primary amine functionality permits facile conjugation to linker moieties, biotin tags, or fluorophores. Its multi-vendor commercial availability with consistent specifications mitigates supply chain risk for long-term probe development programs .

Patent-Driven Drug Discovery and Intellectual Property Strategy

With 21 patent references associated with close derivatives of this scaffold and its explicit inclusion in granted US patent claims (US9730940), this building block provides a commercially validated entry point for structure-guided drug discovery programs seeking to operate within a defined intellectual property space [1][2]. Groups aiming to design novel PI3Kδ inhibitors or other kinase-targeting agents can use this scaffold as a starting point for scaffold-hopping or bioisostere replacement strategies informed by existing SAR and crystallographic data.

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